3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one
Descripción
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one is a heterocyclic molecule featuring a fused imidazol-4-one core substituted with a 2,3-dihydro-1,4-benzodioxin group and a 4,6-dimethylpyrimidinyl amino moiety. Its structural determination likely employs crystallographic tools such as SHELX for refinement and ORTEP-III for graphical visualization .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-10-7-11(2)20-16(19-10)21-17-18-9-15(23)22(17)12-3-4-13-14(8-12)25-6-5-24-13/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFAYNXYVUXKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Core Structural Differences and Substituent Effects
The compound’s structural analogs include:
1-{3H-imidazo[4,5-c]pyridin-4-yl}ethan-1-one (): Core: Imidazo[4,5-c]pyridine fused system. Key substituent: Acetyl group at position 3. Compared to the target compound, this analog lacks the benzodioxin and pyrimidinyl groups.
6H-1,3-Thiazin-6-one, 2-[[4-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]butyl]amino]-4,5-dihydro-4,4-dimethyl (): Core: Thiazin-6-one ring. Key substituents: Benzodioxin-methylamino-butyl chain. Shares the benzodioxin moiety with the target compound but replaces the imidazolone core with a thiazinone. The thiazinone core may confer different electronic properties and metabolic stability.
Key Observations :
- Lipophilicity : The benzodioxin group in the target compound and ’s analog increases logP, favoring blood-brain barrier penetration but reducing solubility.
- Hydrogen Bonding: The pyrimidinyl amino group in the target compound may enhance binding to biological targets like kinases through NH---O/N interactions.
- Metabolic Stability: Thiazinone cores () are prone to oxidation, whereas imidazolones (target compound) may exhibit greater stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
